molecular formula C11H13BrN4O2 B12484095 N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine

N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B12484095
M. Wt: 313.15 g/mol
InChI Key: ZIFUMMDKXUDEDY-UHFFFAOYSA-N
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Description

N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine is a chemical compound with a molecular formula of C10H12BrN5O2 It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzyl ring, which is further connected to a triazole ring

Preparation Methods

The synthesis of N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-bromo-4,5-dimethoxybenzyl chloride with 4H-1,2,4-triazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: Due to its potential biological activities, the compound is explored as a lead compound for the development of new therapeutic agents. Its structure-activity relationship is studied to optimize its efficacy and safety.

    Industry: The compound is used in the development of new materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied. Researchers use various biochemical and molecular biology techniques to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

N-(3-bromo-4,5-dimethoxybenzyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C11H13BrN4O2

Molecular Weight

313.15 g/mol

IUPAC Name

N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C11H13BrN4O2/c1-17-10-4-8(3-9(12)11(10)18-2)5-15-16-6-13-14-7-16/h3-4,6-7,15H,5H2,1-2H3

InChI Key

ZIFUMMDKXUDEDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CNN2C=NN=C2)Br)OC

Origin of Product

United States

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